molecular formula C21H13ClF3N3O2 B2721991 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(3-(trifluoromethyl)benzyl)pyridin-2(1H)-one CAS No. 1396634-22-2

3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(3-(trifluoromethyl)benzyl)pyridin-2(1H)-one

Cat. No.: B2721991
CAS No.: 1396634-22-2
M. Wt: 431.8
InChI Key: FIMARBCOMUVCRN-UHFFFAOYSA-N
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Description

3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(3-(trifluoromethyl)benzyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C21H13ClF3N3O2 and its molecular weight is 431.8. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Potential

  • Researchers have identified a compound, closely related to the one , which acts as a novel apoptosis inducer, demonstrating good activity against several breast and colorectal cancer cell lines. This discovery came from caspase- and cell-based high-throughput screening assays, highlighting the potential of such compounds in cancer therapy (Zhang et al., 2005).

Optical and Photophysical Properties

  • A study on novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives revealed their optical properties, including absorption and emission maxima, which could be significant in developing new materials for optical applications (Ge et al., 2014).

Electroluminescent and Electrochemical Properties

  • Investigations into rhenium(I) tricarbonyl complexes incorporating pyrazolyl-pyridyl-based ligands, which share structural similarities with the target compound, have shown bright yellow-green luminescence. These findings suggest potential applications in the development of luminescent materials and possibly for oxygen sensors due to the effect of oxygen on their electrochemiluminescence intensities (Wei et al., 2011).

Antimicrobial Activity

  • Synthesis of 2,5-disubstituted-1,3,4-oxadiazole derivatives incorporating halo pyridines has been explored, with some compounds showing a high degree of activity against Staphylococcus aureus and Escherichia coli. This demonstrates the potential for such compounds in antimicrobial treatments (Shailaja et al., 2010).

Molecular Docking and Antimicrobial Activity Studies

  • Molecular docking studies of novel pyrazoline derivatives, potentially structurally related to the compound , have indicated significant antiinflammatory and antibacterial activities. This suggests that modifications in the molecular structure can lead to compounds with desired biological activities (Ravula et al., 2016).

Properties

IUPAC Name

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[[3-(trifluoromethyl)phenyl]methyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClF3N3O2/c22-17-9-2-1-7-15(17)18-26-19(30-27-18)16-8-4-10-28(20(16)29)12-13-5-3-6-14(11-13)21(23,24)25/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMARBCOMUVCRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC4=CC(=CC=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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